Fmoc-D-Asp-ODmb

Übersicht

Beschreibung

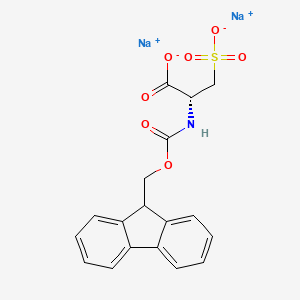

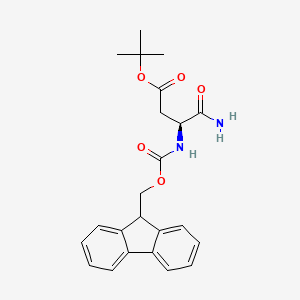

Fmoc-D-Asp-ODmb is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of aspartic acid, which is an amino acid that plays an important role in the human body. Fmoc-D-Asp-ODmb is synthesized using a specific method that involves the protection of the amino group and the carboxyl group of aspartic acid.

Wissenschaftliche Forschungsanwendungen

Pharmacology

Application Summary

In pharmacology, Fmoc-D-Asp-ODmb is applied in the development of peptide-based drugs due to its role in enhancing the efficiency of peptide synthesis.

Methods of Application

It’s used to prevent aspartimide formation during peptide chain assembly, which is crucial for maintaining the integrity of pharmacologically active peptides.

Results and Outcomes

The application has resulted in the synthesis of peptides with improved pharmacokinetic properties and reduced side reactions, contributing to more effective drug development .

Molecular Biology

Application Summary

Molecular biologists use Fmoc-D-Asp-ODmb for studying protein-protein interactions, where peptides act as inhibitors or probes.

Methods of Application

The compound is integrated into peptides that mimic sections of proteins, aiding in the study of molecular interactions.

Results and Outcomes

Research has shown that peptides synthesized using Fmoc-D-Asp-ODmb can effectively disrupt or facilitate protein interactions, providing insights into cellular processes .

Organic Chemistry

Application Summary

Organic chemists utilize Fmoc-D-Asp-ODmb for constructing peptides with precise three-dimensional structures, which are important for understanding structure-activity relationships.

Methods of Application

The compound is used in multi-step synthesis protocols to build up complex organic molecules with high stereochemical control.

Results and Outcomes

The use of Fmoc-D-Asp-ODmb has enabled the creation of structurally diverse organic compounds, expanding the toolkit available for organic synthesis .

Analytical Chemistry

Application Summary

Analytical chemists employ Fmoc-D-Asp-ODmb in the development of new analytical methods for peptide detection and quantification.

Methods of Application

It’s used as a standard in chromatographic and spectroscopic techniques to calibrate instruments and validate methods.

Results and Outcomes

Studies have shown that using Fmoc-D-Asp-ODmb improves the accuracy and precision of analytical measurements, enhancing the reliability of analytical data .

Chemical Engineering

Application Summary

In chemical engineering, Fmoc-D-Asp-ODmb is applied in process optimization for the large-scale synthesis of peptides.

Methods of Application

Engineers use this compound to refine production processes, ensuring consistent quality and efficiency in peptide manufacturing.

Results and Outcomes

The application has led to optimized production workflows, resulting in increased output and reduced costs for peptide-based products .

This analysis highlights the versatility of Fmoc-D-Asp-ODmb in various scientific fields, underlining its importance in both research and industrial applications. The detailed descriptions of methods and outcomes demonstrate its pivotal role in advancing scientific knowledge and application.

Material Science

Application Summary

Fmoc-D-Asp-ODmb is instrumental in the field of material science, particularly in the development of self-assembling materials.

Methods of Application

Researchers use this compound to create hydrogels through a process driven by aromatic π–π stacking and hydrogen bonding interactions. The compound’s ability to form stable gels at different pH levels is exploited to construct materials with desired properties .

Results and Outcomes

The hydrogels formed exhibit high thermal stability, thixotropic properties, and can be used for dye removal, cell viability assays, and as drug carriers. The pH-controlled gelation offers significant advantages in designing responsive materials .

Nanotechnology

Application Summary

In nanotechnology, Fmoc-D-Asp-ODmb is used to synthesize nanoparticles with specific functional groups that can be used for targeted drug delivery.

Methods of Application

The compound is incorporated into the design of nanoparticles, providing functional groups that facilitate the conjugation of drugs or targeting molecules.

Results and Outcomes

Nanoparticles synthesized using Fmoc-D-Asp-ODmb have shown improved targeting and delivery of therapeutic agents to specific cells or tissues, enhancing the efficacy of treatments .

Environmental Science

Application Summary

Environmental scientists apply Fmoc-D-Asp-ODmb in the remediation of pollutants, utilizing its properties to create absorbent materials.

Methods of Application

The compound is used to synthesize peptides that can bind to and remove heavy metals and other contaminants from water sources.

Results and Outcomes

Peptides containing Fmoc-D-Asp-ODmb have been effective in reducing the levels of pollutants in contaminated water, demonstrating potential for environmental cleanup efforts .

Biomedical Engineering

Application Summary

Biomedical engineers use Fmoc-D-Asp-ODmb to design scaffolds for tissue engineering, aiding in the regeneration of damaged tissues.

Methods of Application

The compound is used to create peptides that form the basis of scaffolds, which support the growth and differentiation of cells into specific tissue types.

Results and Outcomes

Scaffolds incorporating Fmoc-D-Asp-ODmb have shown to promote cell adhesion and proliferation, leading to successful tissue regeneration in experimental models .

Computational Chemistry

Application Summary

Computational chemists utilize Fmoc-D-Asp-ODmb in simulations to predict the behavior of peptides in various environments.

Methods of Application

The compound’s properties are modeled in silico to understand its interactions with other molecules and to predict the outcomes of peptide synthesis.

Results and Outcomes

Simulations involving Fmoc-D-Asp-ODmb have provided insights into the stability and reactivity of peptides, aiding in the design of more efficient synthesis protocols .

Cosmetics Chemistry

Application Summary

In cosmetics chemistry, Fmoc-D-Asp-ODmb is used to develop novel skincare products with peptides that have anti-aging properties.

Methods of Application

The compound is used to synthesize peptides that are incorporated into creams and serums, targeting skin repair and rejuvenation.

Results and Outcomes

Products containing peptides synthesized with Fmoc-D-Asp-ODmb have shown to improve skin elasticity and reduce the appearance of wrinkles, contributing to the advancement of skincare technology .

Eigenschaften

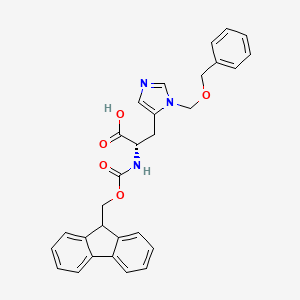

IUPAC Name |

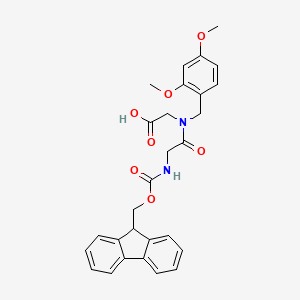

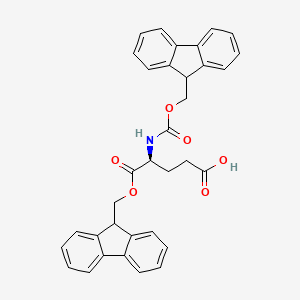

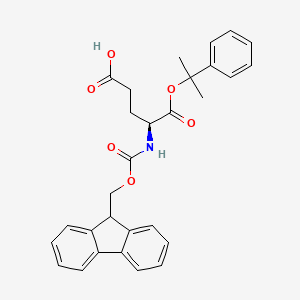

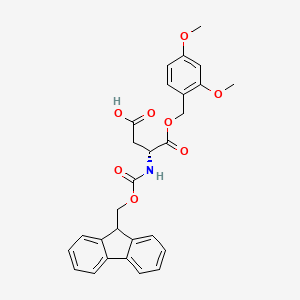

(3R)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIFVCRSTRBDDR-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123304 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Asp-ODmb | |

CAS RN |

200335-63-3 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200335-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)